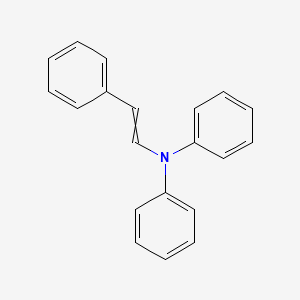

N-Phenyl-N-(2-phenylethenyl)aniline

Description

N-Phenyl-N-(2-phenylethenyl)aniline (CAS: 91400-89-4) is a diarylamine derivative with the molecular formula C₂₀H₁₇N and a molecular weight of 271.356 g/mol . Its structure features a central nitrogen atom bonded to two aromatic groups: one phenyl ring and a 2-phenylethenyl (styryl) group. This compound is notable for its conjugated system, which may influence electronic properties such as charge transport, making it relevant in materials science and organic electronics. Limited data on its physical properties (e.g., melting/boiling points) suggest it remains primarily a research compound .

Properties

CAS No. |

91400-89-4 |

|---|---|

Molecular Formula |

C20H17N |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

N-phenyl-N-(2-phenylethenyl)aniline |

InChI |

InChI=1S/C20H17N/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |

InChI Key |

ZOQXMEDOTSCWAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CN(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Phenyl-N-(1-phenylethyl)aniline (6a)

4-Aminostilbene (4-(2-Phenylethenyl)aniline)

- Structure : A para-substituted aniline with a phenylethenyl group (CAS: 834-24-2, C₁₄H₁₃N) .

- Applications : Used in optical materials due to extended conjugation; commercially available (e.g., CymitQuimica offers 1g for €111) .

- Conjugation in 4-aminostilbene enhances UV/Vis absorption, unlike the target compound’s diarylamine electronic profile.

4,4'-Bis(1-phenylethyl)diphenylamine

- Structure : Features two 1-phenylethyl groups on the para positions of the phenyl rings (CAS: 60160-25-0) .

- Applications: Industrial antioxidant (trade names: VULKANOX DDA, WINGSTAY 29) .

- Key Differences :

- Bulky phenylethyl substituents increase steric hindrance, reducing reactivity compared to the ethenyl group.

- Higher molecular weight (C₂₈H₂₇N) may improve thermal stability in polymer applications.

N-Phenyl-N-(3-phenylprop-2-ynyl)aniline

- Structure : Contains a propargyl (C≡C) linkage instead of ethenyl .

- Crystallography : Dihedral angle of 72.5° between phenyl rings, suggesting restricted rotation .

- Key Differences :

Comparative Data Table

Preparation Methods

Reaction Mechanism and Catalyst Selection

Palladium-catalyzed cross-coupling remains the most widely used method for synthesizing N-Phenyl-N-(2-phenylethenyl)aniline. The reaction typically involves coupling an aniline derivative with a styryl halide (e.g., styryl bromide) in the presence of a palladium catalyst. A study by demonstrated that Cu(TFA)₂·xH₂O (20 mol%) in dimethylformamide (DMF) at 120°C under oxygen achieves yields up to 55% for analogous compounds. The mechanism proceeds through oxidative addition of the halide to Pd(0), transmetallation with the aniline derivative, and reductive elimination to form the C–N bond.

Key Optimization Parameters:

-

Catalyst Loading : Increasing Pd(OAc)₂ from 5 mol% to 20 mol% improves yields from 33% to 55%.

-

Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates due to improved catalyst solubility.

-

Oxidants : Molecular oxygen or silver carbonate is critical for regenerating the active Pd(II) species.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | DMF | 120 | 33 |

| 2 | Pd(OAc)₂ (20) | DMF | 120 | 55 |

| 3 | Cu(TFA)₂ (20) | Toluene | 100 | 18 |

Copper-Mediated Annulative Formylation

Substrate Scope and Limitations

Copper catalysts enable annulative formylation of o-alkynylanilines, forming the styryl group in situ. A 2018 study reported using Cu(TFA)₂·xH₂O (20 mol%) under aerobic conditions to convert N-phenyl-2-phenylethynylaniline derivatives into formylated indoles. While this method is innovative, its applicability to this compound requires substituting the ethynyl group with a styryl moiety.

Critical Observations:

-

Electron-Donating Groups : Substituents like -OMe or -Me on the phenyl ring improve yields to 55%.

-

Steric Hindrance : Bulky groups at the ortho position reduce yields below 20%.

Radical-Based Alkylation-Cyclization

Photoredox Catalysis

Recent advances in photoredox catalysis offer a novel route. A 2025 study demonstrated that violet light (396 nm) initiates radical formation from N-hydroxyphthalimide (NHPI) esters, which subsequently alkylate N-methyl-N-(2-(phenylethynyl)phenyl)methacrylamide. While this method targets indole derivatives, adapting it for styryl-containing anilines could involve substituting methacrylamide with styryl halides.

Experimental Setup:

-

Additives : Na₂CO₃ (1.0 equiv) and DIPEA (0.5 equiv) in acetone.

-

Scale-Up : Gram-scale reactions in DMA achieve 88% yield for related compounds.

Multi-Step Industrial Synthesis

Catalytic Condensation of Aniline and Hydroquinone

A patent describes a two-step process for synthesizing N,N'-diphenyl-p-phenylenediamine, which shares structural similarities with the target compound. Adapting this method involves:

Industrial Considerations:

-

Catalyst Recycling : Aniline phosphate catalysts are reusable for up to five batches without yield loss.

-

Byproduct Management : Unreacted hydroquinone is recovered via distillation.

Comparative Analysis of Methods

Efficiency and Scalability

-

Palladium Catalysis : Highest yields (55%) but requires expensive catalysts.

-

Copper-Mediated : Moderate yields (18–55%) with better functional group tolerance.

-

Radical Methods : Emerging but unproven for styryl-aniline systems.

-

Industrial Synthesis : Cost-effective for large-scale production but involves multi-step purification .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-Phenyl-N-(2-phenylethenyl)aniline, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : Synthesis typically involves N-arylation or alkenylation of aniline derivatives. For example, copper-catalyzed coupling reactions under mild conditions (e.g., Cu(II)-based deep eutectic solvents) can introduce the phenylethenyl group . Metal-free approaches, such as regioselective N-arylation in toluene at room temperature, may also be effective, with purification via column chromatography (pentane/diethyl ether gradients) . Key parameters include stoichiometric ratios (e.g., 1.2:1.5 mmol substrate:sodium azide), solvent choice, and temperature control to minimize side reactions. Yield optimization may require iterative adjustments of catalyst loading and reaction time.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and confirms conjugation between the aniline nitrogen and phenylethenyl group. High-resolution mass spectrometry (HRMS) validates molecular weight. Thin-layer chromatography (TLC) with Rf values (e.g., 0.3 in 20% pentane/diethyl ether) monitors reaction progress . X-ray crystallography, as used for structurally similar compounds, resolves stereochemistry and bond angles . UV-Vis spectroscopy can assess electronic transitions linked to the conjugated system.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is likely hydrophobic due to aromatic substituents, requiring organic solvents (e.g., toluene, diethyl ether) for dissolution. Stability tests under varying pH, temperature, and light exposure are essential. For instance, analogs like aniline derivatives degrade under UV light, suggesting photostability assays using simulated solar radiation and photocatalysts (e.g., MnFe₂O₄/Zn₂SiO₄) may be applicable . Storage recommendations include inert atmospheres and low temperatures to prevent oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the phenylethenyl group influence the reactivity of the aniline nitrogen in transition metal-catalyzed reactions?

- Methodological Answer : The phenylethenyl group’s conjugation delocalizes electron density, reducing the nucleophilicity of the aniline nitrogen. Steric hindrance from the substituent may limit accessibility in cross-coupling reactions. Computational studies (DFT) can model electron distribution, while experimental comparisons with less bulky analogs (e.g., N-methyl derivatives) isolate steric effects . Catalysts like Pd or Cu with bulky ligands may mitigate steric challenges .

Q. What experimental strategies address regioselectivity challenges in derivatizing this compound?

- Methodological Answer : Regioselective functionalization requires careful control of reaction conditions. For example, metal-free arylation in toluene favors specific N-arylation sites due to solvent polarity and substrate electronic effects . Protecting groups (e.g., acetyl) on the aniline nitrogen can direct reactivity to the phenylethenyl moiety. Kinetic vs. thermodynamic product formation should be assessed via time-course studies and quenching experiments.

Q. How can computational modeling predict the interaction of this compound with biomolecules or metal ions?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) simulates binding to proteins or DNA, leveraging the compound’s aromaticity for π-π stacking or hydrophobic interactions. Density Functional Theory (DFT) calculates charge distribution to identify metal-binding sites (e.g., nitrogen lone pairs for Cu²⁺ coordination) . Molecular dynamics (MD) simulations assess stability in aqueous or lipid environments, informing biological assay design.

Q. What methodologies evaluate the environmental impact and degradation pathways of this compound?

- Methodological Answer : Photocatalytic degradation under simulated sunlight with catalysts (e.g., MnFe₂O₄/Zn₂SiO₄) can be optimized using Box-Behnken experimental design, varying parameters like pH, catalyst concentration, and irradiation time . Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products, while toxicity assays (e.g., Daphnia magna bioassays) assess ecological risks. Comparative studies with regulated aniline derivatives (e.g., under REACH) inform regulatory strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.